
N-Acetylnorloline
Overview
Description
N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetylnorloline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
N-Acetylnorloline has been identified as a key component in the defense mechanisms of certain plants against herbivorous insects. It is produced by endophytic fungi, particularly Epichloë coenophiala, which infects grasses such as tall fescue. The presence of NANL contributes to the plant's resistance to insect pests by exhibiting insecticidal properties that disrupt the normal physiological functions of these pests .
Biochemical Mechanisms
Research indicates that NANL and other loline alkaloids interfere with the neurotransmitter systems of insects, leading to paralysis and mortality. The specific mechanism involves the inhibition of acetylcholinesterase activity, which is crucial for nerve function in insects . This makes NANL a candidate for developing environmentally friendly insecticides that reduce reliance on synthetic chemicals.
Biochemical Research
Synthetic Pathways
The biochemical synthesis of this compound from precursor compounds has been studied extensively. The enzyme LolO plays a pivotal role in converting AcAP (a precursor) into NANL through hydroxylation and cyclization processes . Understanding these pathways not only provides insight into natural product biosynthesis but also aids in the development of synthetic methodologies for producing loline alkaloids.
Case Studies and Research Findings
Recent studies have highlighted the importance of genetic engineering in enhancing the production of NANL in fungi. For instance, introducing wild-type genes into mutant strains has restored the biosynthesis of NANL, demonstrating the potential for biotechnological applications in increasing yields of this compound for both agricultural and medicinal uses .
Data Tables
Application Area | Description | Mechanism/Effect |
---|---|---|
Agricultural | Insecticide | Disrupts neurotransmitter function; inhibits acetylcholinesterase |
Health | Antioxidant | Mitigates oxidative stress; potential therapeutic uses |
Biochemical Research | Synthetic Pathways | Enzymatic conversion from AcAP to NANL; genetic engineering to enhance production |
Mechanism of Action
The mechanism of action of N-Acetylnorloline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. How can N-Acetylnorloline be accurately quantified in endophyte-infected plant tissues?
Methodological Answer: Near-infrared spectroscopy (NIRS) coupled with modified partial least squares (MPLS) regression is a robust approach. Optimal quantification is achieved using spectral preprocessing with standard normal variate (SNV) transformation and a PCA model explaining >98% spectral variability. Cross-validation (e.g., 95% confidence intervals) and elimination of spectral outliers (4 in one study) are critical for validation . Synthetic standards should be used to confirm specificity, as demonstrated in Epichloë-infected Achnatherum robustum studies .
Q. What are the best practices for validating the specificity of analytical methods in this compound research?
Methodological Answer: Combine orthogonal techniques such as GC-MS and LC-MS/MS to cross-validate results. For example, NIRS-predicted this compound concentrations should align with GC-derived data (R² > 0.95). Internal validation protocols must include synthetic standards and spike-recovery experiments to rule out matrix interference .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound detection between GC and NIR spectroscopy methods?
Methodological Answer: Discrepancies often arise from matrix effects or instrument sensitivity thresholds. Perform residual analysis on outlier data points (e.g., via Mahalanobis distance in PCA) and recalibrate models using site-specific validation sets. For instance, Figure 4 in NIR studies demonstrates overlapping 95% confidence intervals between GC and NIR results, suggesting methodological complementarity rather than contradiction .
Q. What experimental designs are optimal for studying this compound biosynthetic pathways in endophytic fungi?
Methodological Answer: Use in vitro fungal cultures under controlled nutrient conditions (e.g., nitrogen limitation) to induce alkaloid production. Pair this with RNA-seq to identify differentially expressed genes in the lol cluster. Include hybrid experimental designs combining field samples (to capture ecological variability) and lab-grown isolates (to control genetic factors), as seen in multi-site Epichloë studies .
Q. How do seasonal variations influence this compound accumulation, and what sampling strategies mitigate this variability?
Methodological Answer: Longitudinal sampling across growing seasons (e.g., pre-flowering vs. senescence stages) with nested ANOVA designs can isolate seasonal effects. For example, multi-location sampling spanning 1,200 km in North America revealed latitudinal trends in alkaloid profiles, necessitating stratified random sampling to account for microclimatic factors .
Q. How can multivariate statistical approaches improve the interpretation of this compound alkaloid profiles in ecological studies?
Methodological Answer: Apply linear mixed models (LMMs) in R to partition variance among fixed effects (e.g., endophyte strain) and random effects (e.g., site-specific abiotic factors). For example, summing this compound with other lolines (N-acetylloline, N-formylloline) and analyzing their total via LMMs enhances ecological interpretability .
Q. Data Contradiction & Reproducibility
Q. Why do some Epichloë strains show inconsistent this compound detection despite genetic similarity?
Methodological Answer: Genomic plasticity in endophyte alkaloid clusters (e.g., presence/absence of lolC genes) and host plant secondary metabolism interactions may explain discrepancies. Use chemotype-genotype correlation studies with PCR-based markers for lol genes and metabolomic profiling across multiple host species .
Q. How can researchers ensure reproducibility in this compound studies across labs?
Methodological Answer: Adopt NIH preclinical guidelines: document detailed protocols for fungal cultivation (e.g., media, temperature), analytical instrument parameters (e.g., GC column type, NIR spectral range), and statistical pipelines (e.g., R scripts for LMMs). Publicly share raw spectra and chromatograms via repositories like Figshare .
Q. Methodological Framework Table
Properties
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXNGORZPWYGZ-UYXSQOIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CN3C1C(O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-35-1 | |
Record name | N-Acetylnorloline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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